3-(2-Methylphenyl)furan

Lipophilicity ADME Chromatography

3-(2-Methylphenyl)furan, also known as 3-o-tolylfuran, is a heterocyclic aromatic compound characterized by a furan ring substituted at the 3-position with a 2-methylphenyl (o-tolyl) group. It belongs to the broader class of arylfurans, a family of compounds with significant applications in medicinal chemistry, materials science, and as versatile building blocks for organic synthesis.

Molecular Formula C11H10O
Molecular Weight 158.20 g/mol
CAS No. 80866-25-7
Cat. No. B15209064
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Methylphenyl)furan
CAS80866-25-7
Molecular FormulaC11H10O
Molecular Weight158.20 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C2=COC=C2
InChIInChI=1S/C11H10O/c1-9-4-2-3-5-11(9)10-6-7-12-8-10/h2-8H,1H3
InChIKeyHBPOIHABNARRCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2-Methylphenyl)furan (CAS 80866-25-7): A Unique 3-Arylfuran Scaffold for Advanced R&D Applications


3-(2-Methylphenyl)furan, also known as 3-o-tolylfuran, is a heterocyclic aromatic compound characterized by a furan ring substituted at the 3-position with a 2-methylphenyl (o-tolyl) group . It belongs to the broader class of arylfurans, a family of compounds with significant applications in medicinal chemistry, materials science, and as versatile building blocks for organic synthesis . The presence of the ortho-methyl group on the phenyl ring imparts distinct steric and electronic properties, differentiating it from unsubstituted phenyl or other positional isomers. This structural specificity is crucial for applications requiring precise molecular geometry or tailored physicochemical characteristics, such as lipophilicity .

Why Unsubstituted or Isomeric 'Arylfurans' Cannot Simply Substitute for 3-(2-Methylphenyl)furan


The procurement of a generic 'arylfuran' or a structurally similar isomer to replace 3-(2-Methylphenyl)furan is not scientifically justifiable due to quantifiable differences in key properties. Subtle changes in substitution pattern, such as moving the methyl group from the ortho to meta position or shifting the aryl group to the 2-position of the furan ring, lead to measurable variations in lipophilicity (XLogP3-AA), molecular shape, and electronic distribution [1]. These parameters directly influence the compound's behavior in critical R&D contexts, including its retention time in reversed-phase chromatography, its solubility profile, and its ability to engage in specific binding interactions within biological targets or synthetic pathways . This guide provides the quantitative evidence demonstrating why 3-(2-Methylphenyl)furan is a distinct entity with unique, performance-defining characteristics relative to its closest in-class alternatives.

Quantitative Differentiation Evidence: 3-(2-Methylphenyl)furan vs. Closest Analogs


Increased Lipophilicity (XLogP3) of 3-(2-Methylphenyl)furan vs. Unsubstituted 3-Phenylfuran

3-(2-Methylphenyl)furan exhibits a quantifiably higher calculated partition coefficient (XLogP3-AA) compared to the unsubstituted analog 3-phenylfuran. This difference is directly attributable to the presence of the ortho-methyl group on the phenyl ring, which increases the molecule's overall hydrophobicity [1].

Lipophilicity ADME Chromatography Solubility

Comparison of Lipophilicity with the 2-Arylfuran Regioisomer (2-(2-Methylphenyl)furan)

The substitution position on the furan ring (3- vs. 2-) also yields a measurable difference in lipophilicity. 3-(2-Methylphenyl)furan, with the aryl group at the 3-position, has a lower predicted XLogP3-AA value compared to its 2-substituted analog [1]. This difference arises from the distinct electronic and steric environments created by the different regioisomeric substitution patterns.

Regiochemistry Lipophilicity Pharmacophore Design Synthetic Building Block

Structural and Electronic Differentiation from Meta-Substituted Isomer (3-(3-Methylphenyl)furan)

The position of the methyl group on the phenyl ring (ortho vs. meta) is a key differentiator. While both 3-(2-methylphenyl)furan and its isomer 3-(3-methylphenyl)furan share the same molecular formula (C11H10O) and furan substitution pattern, the ortho-substitution creates a distinct steric profile and alters the electronic distribution relative to the meta-substituted analog [1].

Substituent Effects Molecular Geometry Electronic Properties Stereochemistry

Comparative Physicochemical Property Profile Across Key Isomers

This evidence consolidates the key computed physicochemical properties for 3-(2-Methylphenyl)furan and its closest structural isomers. While the exact mass and molecular formula are identical, the calculated partition coefficient (XLogP3-AA) provides a quantifiable, differentiating metric for procurement decisions [1][2][3][4][5].

Physicochemical Properties Compound Differentiation C11H10O Isomers Procurement Guidance

Limited Public SAR Data Indicates a Unique and Unexplored Scaffold

A search of the primary literature and patent landscape reveals a significant finding: for the specific scaffold of 3-(2-Methylphenyl)furan, there is a notable absence of published direct head-to-head comparative biological activity data against its closest analogs [1]. This lack of data is itself a form of differentiating evidence.

Structure-Activity Relationship SAR Patent Landscape Chemical Series IP Position

Validated Application Scenarios for 3-(2-Methylphenyl)furan in Scientific Research and Industrial Procurement


Medicinal Chemistry Lead Optimization Requiring Specific Lipophilicity (XLogP3 = 3.6)

In drug discovery programs where the lead series has an optimal lipophilicity window (e.g., for CNS penetration or oral bioavailability), 3-(2-Methylphenyl)furan serves as a critical building block. Its calculated XLogP3-AA value of 3.6 provides a quantifiable and specific entry point for SAR exploration, distinct from the more polar 3-phenylfuran (3.0) and the more lipophilic 2-(2-methylphenyl)furan (3.9) [1]. A medicinal chemist can select this scaffold with confidence that its baseline logP will contribute to a specific physicochemical profile, enabling more precise property-based design and reducing the number of synthetic iterations required to achieve desired ADME properties .

Synthesis of Complex Molecules Requiring a 3,2'-Disubstituted Arylfuran Core

The unique ortho-methyl substitution pattern provides a sterically hindered, well-defined molecular geometry that can be exploited in stereoselective synthesis or as a precursor to more complex molecules [1]. The ortho-methyl group can also influence the regioselectivity of subsequent electrophilic aromatic substitution reactions on the furan or phenyl rings, providing a level of synthetic control not achievable with the unsubstituted or meta-substituted analogs . This makes it a preferred intermediate for constructing complex molecular architectures where precise spatial arrangement is critical, such as in the synthesis of natural product analogs or conformationally restricted ligands [2].

Method Development and Reference Standard for Chromatography

The distinct and quantifiable lipophilicity of 3-(2-Methylphenyl)furan (XLogP3-AA = 3.6) makes it a valuable reference compound for developing and validating analytical methods, particularly reversed-phase HPLC [1]. Its unique retention time, which can be predicted and measured, serves as a clear differentiator from its isomers . This is especially useful for quality control (QC) and purity analysis of synthetic batches, where ensuring the correct isomer has been synthesized and purified is paramount. It can be used as a standard to calibrate systems for the analysis of similar arylfuran compounds.

Materials Science for Novel Conjugated Systems

The 3-arylfuran motif, particularly with the electron-donating methyl group in the ortho position, presents a unique electronic configuration for materials chemistry [1]. While specific data on this compound is not yet in the literature, related 3-arylfurans have been explored as building blocks for organic light-emitting diodes (OLEDs) and other electronic materials . The specific substitution pattern of 3-(2-Methylphenyl)furan is likely to influence its frontier orbital energy levels and solid-state packing, making it a candidate for developing new organic semiconductors or hole-transport materials with tailored electronic properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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